molecular formula C7H13NOSi B14477179 2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile CAS No. 65653-75-0

2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile

Cat. No.: B14477179
CAS No.: 65653-75-0
M. Wt: 155.27 g/mol
InChI Key: DJLCHOTXPWSZTF-UHFFFAOYSA-N
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Description

2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile is an organic compound characterized by the presence of a trimethylsilyl group bonded to a nitrile group through a prop-2-enenitrile linkage. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method is the reaction of trimethylsilyl chloride with an alcohol or phenol to form the trimethylsiloxy derivative, which is then reacted with a nitrile compound to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The compound’s large molecular volume and chemical inertness contribute to its effectiveness in these roles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection and modification of molecules .

Properties

CAS No.

65653-75-0

Molecular Formula

C7H13NOSi

Molecular Weight

155.27 g/mol

IUPAC Name

2-(trimethylsilyloxymethyl)prop-2-enenitrile

InChI

InChI=1S/C7H13NOSi/c1-7(5-8)6-9-10(2,3)4/h1,6H2,2-4H3

InChI Key

DJLCHOTXPWSZTF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC(=C)C#N

Origin of Product

United States

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